Carbonyl-13C sulfide

Descripción

Chemical Identity and Isotopic Labeling

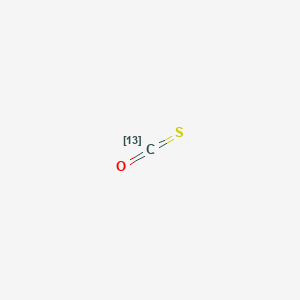

Carbonyl-13C sulfide, designated with the molecular formula ¹³C-O-S, constitutes an isotopically labeled derivative of the parent carbonyl sulfide molecule. The compound is characterized by the replacement of the naturally abundant carbon-12 isotope with carbon-13 at the central carbon position, resulting in a molecular weight of 61.07 grams per mole compared to the standard carbonyl sulfide molecular weight of 60.07 grams per mole. The isotopic substitution creates a mass shift of M+1, which serves as a distinctive analytical marker for identification and quantification purposes. Commercial preparations of carbonyl-13C sulfide typically achieve isotopic purity levels of 99 atom percent carbon-13, with chemical purity specifications reaching 98 percent.

The structural configuration of carbonyl-13C sulfide maintains the linear triatomic arrangement characteristic of the parent molecule, with the ¹³C=O bond length measuring approximately 115.78 picometers and the ¹³C=S bond length extending to 156.01 picometers. The incorporation of the carbon-13 isotope does not significantly alter the fundamental electronic structure or bonding characteristics, but introduces subtle vibrational frequency shifts that can be detected through spectroscopic analysis. The compound retains the polar nature of carbonyl sulfide with a dipole moment of 0.715189 Debye units, classified under the C∞v molecular symmetry group.

The isotopic labeling enables sophisticated analytical applications, particularly in nuclear magnetic resonance spectroscopy where the carbon-13 nucleus provides enhanced sensitivity for structural determination and mechanistic studies. The InChI identifier for carbonyl-13C sulfide is recorded as InChI=1S/COS/c2-1-3/i1+1, with the corresponding InChI key JJWKPURADFRFRB-OUBTZVSYSA-N. The compound carries the Chemical Abstracts Service registry number 6142-96-7, distinguishing it from the unlabeled carbonyl sulfide which bears CAS number 463-58-1.

Manufacturing specifications for carbonyl-13C sulfide indicate storage requirements under specialized conditions, with the compound typically supplied in gas cylinders equipped with stainless steel valves for controlled dispensing. The isotopic purity specifications often include additional constraints on oxygen-18 content, with commercial preparations containing less than 5 atom percent ¹⁸O to minimize interference in analytical applications. These stringent purity requirements reflect the compound's primary utilization in research applications where isotopic integrity is paramount for experimental validity.

| Property | Carbonyl-13C Sulfide | Standard Carbonyl Sulfide |

|---|---|---|

| Molecular Weight | 61.07 g/mol | 60.07 g/mol |

| CAS Number | 6142-96-7 | 463-58-1 |

| Carbon-13 Content | 99 atom % | Natural abundance (~1.1%) |

| Chemical Purity | 98% | Variable |

| Mass Shift | M+1 | Reference |

| Boiling Point | -50°C | -50.2°C |

| Melting Point | -138°C | -138.8°C |

Historical Context in Sulfur Chemistry Research

The historical development of carbonyl-13C sulfide research is intrinsically linked to the broader evolution of carbonyl sulfide chemistry, which commenced with early misidentifications in the mid-19th century. The initial attempts to characterize carbonyl sulfide occurred in 1841 when J. P. Couërbe described what he believed to be the compound, but subsequent analysis revealed his preparation to be a mixture of carbon dioxide and hydrogen sulfide rather than the pure carbonyl sulfide molecule. This early mischaracterization reflected the analytical limitations of the period and the chemical complexity associated with sulfur-containing gas mixtures.

The definitive characterization of carbonyl sulfide emerged through the work of Hungarian chemist Carl von Than in 1867, who successfully isolated and identified the compound through careful reaction control and purification techniques. Than's methodology involved the reaction of potassium thiocyanate with sulfuric acid, although the initial preparations required extensive purification to remove gaseous byproducts. This foundational work established the chemical identity of carbonyl sulfide and provided the basis for subsequent isotopic labeling studies that would follow more than a century later.

The astronomical significance of carbonyl sulfide became apparent through its detection in interstellar environments, beginning with the work of Jefferts and colleagues in 1971 who identified the molecule through rotational line observations in the Sagittarius B2 molecular cloud. A confirmatory detection followed several years later through the research of Akabane and associates, establishing carbonyl sulfide as one of the few sulfur-bearing species definitively identified in interstellar ices. By 1981, carbonyl sulfide had been observed in ten distinct interstellar and circumstellar sources through seven different rotational transitions, demonstrating its widespread cosmic distribution.

The development of isotopic labeling techniques for carbonyl sulfide research gained momentum through advances in isotope chemistry and analytical methodologies. The synthesis of carbonyl-13C sulfide involves specialized reactions where carbon monoxide labeled with carbon-13 is combined with elemental sulfur under controlled temperature conditions, typically ranging from 250 to 450 degrees Celsius with optimal reaction rates achieved between 300 and 400 degrees Celsius. These synthetic approaches build upon the fundamental reaction chemistry established by Than while incorporating modern isotopic labeling strategies.

Contemporary applications of carbonyl-13C sulfide in research settings have expanded to encompass diverse fields including atmospheric chemistry, astrochemistry, and mechanistic organic synthesis. The compound serves as a valuable tracer molecule for investigating sulfur cycling processes and has found particular utility in studies of peptide formation under prebiotic conditions. Recent investigations have demonstrated the catalytic role of carbonyl sulfide in facilitating amino acid coupling reactions, suggesting potential significance in origin-of-life chemistry scenarios.

The analytical capabilities afforded by carbonyl-13C sulfide have enabled detailed mechanistic studies of sulfur chemistry transformations. Research groups have utilized the isotopic label to investigate formation pathways in interstellar ice analogues, demonstrating efficient carbonyl sulfide production through surface reactions involving carbon monoxide, hydrogen sulfide, and atomic hydrogen. These studies have revealed underlying mechanisms such as the sequential reactions: carbon monoxide + SH radical → HSCO intermediate, followed by HSCO + hydrogen atom → carbonyl sulfide + molecular hydrogen.

| Historical Milestone | Year | Researcher/Group | Significance |

|---|---|---|---|

| Initial Misidentification | 1841 | J. P. Couërbe | First attempt at carbonyl sulfide characterization |

| Definitive Characterization | 1867 | Carl von Than | Successful isolation and identification |

| Interstellar Detection | 1971 | Jefferts et al. | First astronomical observation |

| Confirmatory Detection | ~1975 | Akabane et al. | Validation of interstellar presence |

| Multiple Source Identification | 1981 | Various | Ten interstellar/circumstellar sources confirmed |

| Isotopic Applications | Modern Era | Multiple Research Groups | Development of ¹³C-labeled variants |

The evolution of carbonyl-13C sulfide research reflects broader trends in isotope chemistry and analytical methodology development. Modern synthetic approaches for producing isotopically labeled carbonyl sulfide have achieved high levels of isotopic purity while maintaining chemical integrity, enabling sophisticated mechanistic investigations that were previously inaccessible. The compound continues to serve as an important research tool for advancing understanding of sulfur chemistry in both terrestrial and extraterrestrial contexts, building upon the foundational work established over more than 150 years of carbonyl sulfide research.

Propiedades

InChI |

InChI=1S/COS/c2-1-3/i1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWKPURADFRFRB-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

COS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583871 | |

| Record name | Sulfanylidene(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-96-7 | |

| Record name | Carbon oxide sulfide (13COS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanylidene(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6142-96-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Synthesis from Carbon Monoxide-13C and Sulfur

The primary and most established method for preparing carbonyl sulfide, including its isotopically labeled forms, involves the reaction of carbon monoxide (CO) with elemental sulfur (S) in the presence of a catalyst. When using carbon monoxide enriched with carbon-13 isotope, carbonyl-13C sulfide is produced.

Reaction Overview:

$$

^{13}CO + S \rightarrow ^{13}COS

$$

Catalysts and Conditions:

- The reaction is catalyzed by alkaline earth metal compounds, particularly sulfides, sulfates, and halides of calcium, strontium, or barium.

- The catalysts can be prepared by converting their oxides, carbonates, or hydroxides with sulfur or sulfur-containing compounds at elevated temperatures (100° to 1500°C, preferably 200° to 700°C for 3 to 5 hours).

- Bromides and iodides of these metals are generally avoided due to their instability under reaction conditions.

- The reaction temperature is relatively low, typically between 250°C and 450°C, with an optimal range of 300°C to 400°C.

- The molar ratio of carbon monoxide to sulfur is about 1:1, though excess sulfur (3 to 5 moles per mole of CO) can be used.

- Reaction times are short, generally from 0.5 seconds to 1 minute, often 1 to 30 seconds.

- The reaction pressure is flexible, ranging from below atmospheric to elevated pressures, as long as sulfur is supplied in the gaseous phase.

Apparatus and Process Details:

- A quartz glass reaction column filled with the catalyst is used.

- An inert gas (e.g., nitrogen) purges the system before reaction.

- Carbon monoxide-13C is fed into a mixer where it combines with vaporized sulfur.

- The mixed gases pass through the heated catalyst bed, producing carbonyl-13C sulfide.

- The product is collected at the outlet with high purity (typically >96 mole %), with minimal by-products such as carbon disulfide or carbon dioxide.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst type | Ca, Sr, Ba sulfides/sulfates/halides |

| Catalyst preparation | 200–700°C, 3–5 hours |

| Reaction temperature | 250–450°C (optimal 300–400°C) |

| CO:S molar ratio | ~1:1 (up to 1:5) |

| Reaction time | 0.5 s – 1 min (usually 1–30 s) |

| Pressure | Atmospheric or variable |

| Product purity | >96 mole % COS |

This method is advantageous for producing carbonyl sulfide with high isotopic purity when using carbon monoxide enriched in carbon-13.

Alternative Synthetic Routes via Decarbonylative Sulfide Formation

Recent advances in organic synthesis have demonstrated methods for forming C–S bonds via decarbonylation of carboxylic acids and thioesters, catalyzed by transition metals such as palladium. While these methods have primarily been developed for organic sulfide synthesis, they provide mechanistic insights and potential alternative routes for isotopically labeled carbonyl sulfide derivatives.

Considerations on Purity and By-Products

The direct synthesis method using alkaline earth metal catalysts minimizes by-products such as carbon disulfide (CS2) and carbon dioxide (CO2), which are common in other processes. The choice of catalyst and reaction conditions is critical to achieving high selectivity and purity.

- Bromide and iodide catalysts tend to decompose, reducing yield and purity.

- Reaction temperatures above 450°C tend to increase by-product formation.

- The use of calcium, strontium, or barium sulfides or sulfates as catalysts is preferred for stability and selectivity.

The resulting carbonyl-13C sulfide typically achieves purity levels above 96 mole percent, suitable for research and industrial applications.

Summary Table of Preparation Methods

| Method | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct reaction of 13CO with S | Ca, Sr, Ba sulfides/sulfates; 250–450°C; 1:1 CO:S ratio; short reaction time | High purity; scalable; well-established | Requires handling of toxic gases; catalyst preparation needed |

| Decarbonylative sulfide synthesis | Pd-catalyzed; 120–160°C; phosphine ligands | Potential for versatile synthesis routes | Not yet standard for COS; complex catalyst systems |

| Other catalytic methods (e.g., alumina-based hydrolysis) | Alumina modified with alkaline earth metals | Catalytic control over reaction | More relevant to COS hydrolysis than synthesis |

Research Findings and Optimization

- The use of alkaline earth metal compounds as catalysts has been shown to enable selective COS formation with minimal CS2 and CO2 by-products.

- Optimal catalyst preparation involves sulfurization of metal oxides or carbonates at moderate temperatures (200–700°C).

- Reaction parameters such as temperature, gas flow rates, and catalyst loading are critical for maximizing yield and purity.

- The reaction is typically conducted in a flow system with precise control over gas composition and temperature.

- The process is adaptable for isotopically labeled CO, enabling preparation of carbonyl-13C sulfide with high isotopic and chemical purity.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Atmospheric Studies

Carbonyl sulfide serves as a significant tracer for understanding carbon and water cycles in the atmosphere. Its unique properties allow researchers to assess terrestrial carbon uptake and plant physiology effectively.

- Carbon Uptake Measurement : COS is utilized to estimate the rate of photosynthesis in plants. It is consumed by terrestrial vegetation during the photosynthetic process, where its drawdown can be correlated with carbon dioxide uptake. This relationship provides insights into plant productivity and ecosystem health .

- Atmospheric Processes : The geographical separation of COS sources (primarily from oceans) and sinks (terrestrial plants) allows scientists to trace large-scale atmospheric processes such as convection and stratospheric mass transfers. Studies have shown that variations in COS concentrations can indicate changes in atmospheric dynamics .

Table 1: Applications of Carbonyl-13C Sulfide in Environmental Science

Chemical Biology

In chemical biology, Carbonyl-13C sulfide has emerged as a potential biomolecule with various physiological roles.

- Gasotransmitter Role : Recent studies suggest that COS may function similarly to other gasotransmitters like nitric oxide and hydrogen sulfide, influencing biological processes such as vasodilation and cellular signaling .

- Peptide Bond Formation : COS has been implicated in prebiotic chemistry, particularly in the formation of peptide bonds under conditions resembling early Earth environments. This suggests a possible role in the origin of life theories .

Table 2: Biological Roles of Carbonyl-13C Sulfide

Analytical Chemistry

Carbonyl-13C sulfide's isotopic labeling capabilities make it valuable in analytical chemistry for tracing chemical pathways and reactions.

- NMR Spectroscopy : The use of Carbonyl-13C sulfide in nuclear magnetic resonance (NMR) spectroscopy allows researchers to study molecular structures and dynamics. It helps in understanding the interactions within complex organic compounds, particularly those containing sulfur .

- Isotope Ratio Mass Spectrometry (IRMS) : COS can be analyzed using IRMS to determine isotopic ratios that provide insights into biogeochemical cycles, further enhancing our understanding of environmental processes .

Table 3: Analytical Applications of Carbonyl-13C Sulfide

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy | Studies molecular structures and interactions | |

| Isotope Ratio Mass Spectrometry | Analyzes isotopic ratios for biogeochemical insights |

Case Study 1: Terrestrial Plant Productivity Assessment

A study conducted by Campbell et al. (2017) utilized Carbonyl-13C sulfide to estimate canopy conductance across various ecosystems. The research highlighted how COS drawdown correlates with CO2 uptake, providing a robust method for assessing plant productivity over time.

Case Study 2: Prebiotic Chemistry Investigation

Research exploring the role of COS in prebiotic conditions demonstrated its potential to facilitate peptide bond formation under simulated early Earth environments. This work supports theories regarding the origins of life, emphasizing the significance of sulfur-containing compounds in biochemical processes.

Mecanismo De Acción

The mechanism of action of carbonyl-13C sulfide involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by carbonic anhydrase enzymes to produce carbon dioxide and hydrogen sulfide. This reaction is significant in understanding the metabolic pathways involving sulfur compounds. In environmental studies, its long atmospheric lifetime allows it to act as a tracer for studying sulfur fluxes and transformations .

Comparación Con Compuestos Similares

Carbonyl sulfide (COS): The non-isotopically labeled version of carbonyl-13C sulfide.

Carbon disulfide (CS2): A related sulfur compound with a different structure and reactivity.

Carbon dioxide (CO2): A valence isoelectronic compound with similar chemical properties.

Uniqueness: Carbonyl-13C sulfide is unique due to its isotopic labeling, which makes it particularly valuable for tracer studies and NMR spectroscopy. Its ability to participate in various chemical reactions while maintaining isotopic integrity allows for detailed analysis of reaction mechanisms and pathways .

Actividad Biológica

Carbonyl sulfide (COS), particularly in its isotopic form Carbonyl-13C sulfide, has garnered attention for its biological activities and implications in various biochemical processes. This article explores the biological activity of COS, focusing on its metabolism, interactions with enzymes, and potential roles in environmental and physiological contexts.

Overview of Carbonyl Sulfide

Carbonyl sulfide is the most prevalent sulfur-containing gas in the atmosphere and plays a significant role in the global sulfur cycle. It is produced naturally by various microbial processes and can be utilized by certain bacteria as a carbon source. In mammals, COS is primarily metabolized into hydrogen sulfide (H2S) through enzymatic action, particularly by carbonic anhydrase (CA) .

Metabolism of Carbonyl Sulfide

The metabolism of COS occurs predominantly in two pathways:

- Conversion to Hydrogen Sulfide :

- Inhibition of Mitochondrial Cytochrome Oxidase :

1. Role as a Gasotransmitter

COS is emerging as a potential member of the gasotransmitter family alongside nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H2S). Its ability to permeate cell membranes suggests it may play significant roles in cellular signaling and homeostasis .

2. Impact on Plant Physiology

In plants, COS is absorbed through stomata and converted into CO2 and H2S via carbonic anhydrase. This conversion is essential for photosynthetic efficiency, particularly in C3 plants, where CA activity significantly influences COS uptake . The relationship between COS uptake and photosynthesis underscores its ecological importance.

3. Toxicological Aspects

Despite its potential benefits, excessive exposure to COS can lead to toxicity characterized by symptoms such as respiratory distress and neurological impairment due to its interference with mitochondrial function . Understanding the toxicological profile of COS is critical for assessing environmental risks.

Case Study 1: COS in Terrestrial Ecosystems

Research indicates that COS plays a role in regulating atmospheric chemistry and climate dynamics. For instance, it contributes to sulfate aerosol formation in the stratosphere, influencing climate patterns .

Case Study 2: COS and Human Health

A study highlighted the role of COS in myocardial protection during ischemia-reperfusion injury, suggesting that it may have therapeutic potential in cardiovascular diseases . This finding opens avenues for further research into COS's protective effects in human physiology.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 47.08 g/mol |

| Primary Metabolite | Hydrogen Sulfide (H2S) |

| Enzymatic Conversion Rate | High affinity for CA |

| Toxicity Threshold | Varies; chronic exposure leads to toxicity |

Research Findings

Recent investigations have focused on the dual nature of COS—its beneficial roles in biological systems versus its potential toxicity. Notably, studies have shown that while CA-mediated conversion is efficient, inhibition of this enzyme can significantly reduce COS absorption rates by plants . Additionally, ongoing research aims to clarify the mechanisms underlying COS's role in disease pathology and its interaction with other gasotransmitters.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction of COS-¹³C. The process involves cleavage into CO₂ and H₂S, often mediated by catalysts or enzymes:

Key Findings:

-

Catalytic Hydrolysis :

-

Metal oxides like α-Al₂O₃, MgO, and CaO accelerate hydrolysis, forming CO₂ and H₂S as primary products. Subsequent oxidation of H₂S yields sulfates (SO₄²⁻) on mineral surfaces .

-

Chromium-based catalysts enhance hydrolysis efficiency, with carbonic anhydrase enzymes facilitating the reaction in biological systems .

-

-

Kinetics :

Data Table: Hydrolysis Conditions and Catalysts

| Catalyst | Temperature (°C) | Key Products | Reaction Order (H₂O) | Reference |

|---|---|---|---|---|

| α-Al₂O₃ | 25–150 | CO₂, H₂S, SO₄²⁻ | 0 | |

| Carbonic anhydrase | 37 (biological) | CO₂, H₂S | 1 | |

| Cr₂O₃ | 150 | CO₂, H₂S | 0 |

Decomposition and Thermal Reactions

At elevated temperatures (>930°C), COS-¹³C undergoes thermal decomposition:

Key Findings:

-

Reversibility : The reaction reverses above 1200 K, favoring CO and sulfur vapor .

-

Surface Interactions : On α-Fe₂O₃, COS undergoes reversible adsorption, while ZnO promotes irreversible adsorption with sulfide formation .

Heterogeneous Reactions on Mineral Oxides

COS-¹³C reacts with mineral dust components, influencing atmospheric sulfur cycles:

Mechanisms:

-

Hydrolysis : Dominates on basic oxides (e.g., CaO, MgO), yielding CO₂ and H₂S .

-

Oxidation : Intermediate H₂S oxidizes to sulfites (SO₃²⁻) or elemental sulfur (S⁰) .

-

Adsorption :

Data Table: Reactivity of Mineral Oxides

| Oxide | Reactivity | Primary Products | Global Flux (Tg yr⁻¹) | Reference |

|---|---|---|---|---|

| α-Al₂O₃ | High | CO₂, H₂S, SO₄²⁻ | 0.13–0.29 | |

| CaO | Moderate | CO₂, S⁰, CaS | N/A | |

| ZnO | Low | ZnS (irreversible) | N/A |

Role in Prebiotic Chemistry

COS-¹³C is implicated in abiotic peptide synthesis, mimicking primordial Earth conditions:

-

Mechanism : Acts as a condensing agent, facilitating dehydration reactions .

-

Significance : Provides insights into sulfur-driven prebiotic molecular evolution .

Atmospheric and Environmental Interactions

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing Carbonyl-13C sulfide with isotopic purity?

- Methodology : Use isotopic labeling protocols (e.g., ¹³C-enriched precursors) under controlled inert atmospheres to minimize contamination. Characterize purity via nuclear magnetic resonance (NMR) or isotope-ratio mass spectrometry (IRMS). For structural validation, employ rotational spectroscopy to analyze rotational constants (e.g., A, B, C parameters) and compare with computational models . Report synthesis conditions, isotopic enrichment levels, and purity metrics in alignment with journal guidelines for experimental reproducibility .

Q. What spectroscopic methods are recommended for verifying the structure of Carbonyl-13C sulfide?

- Methodology : Rotational spectroscopy is critical for determining molecular parameters (e.g., bond lengths, angles) using SPFIT outputs to fit observed transitions . Infrared (IR) spectroscopy can confirm functional groups, while ¹³C NMR resolves isotopic shifts. Cross-validate results with NIST thermochemical databases for consistency .

Q. How should researchers handle and store Carbonyl-13C sulfide to prevent degradation?

- Methodology : Store under inert gas (e.g., argon) at sub-ambient temperatures to inhibit oxidation. Use airtight containers with PTFE seals. Follow OSHA and ACGIH safety protocols for handling toxic gases, including fume hood use and emergency spill kits .

Q. What are the key thermodynamic properties of Carbonyl-13C sulfide for experimental design?

- Methodology : Reference NIST Chemistry WebBook for gas-phase thermochemistry data (e.g., enthalpy of formation, heat capacities). Validate experimental measurements (e.g., calorimetry) against computational predictions (DFT or ab initio methods) to identify isotopic effects .

Advanced Research Questions

Q. How can isotopic labeling in Carbonyl-13C sulfide trace sulfur dynamics in environmental models?

- Methodology : Deploy Carbonyl-13C sulfide as a tracer in soil-atmosphere flux studies. Use cavity ring-down spectroscopy (CRDS) for high-precision ¹³C detection. Pair with dissolved sulfide analysis via methylene blue colorimetry in aqueous phases, ensuring field flocculation to minimize oxidation artifacts . Integrate datasets using geochemical models (e.g., PHREEQC) .

Q. What strategies resolve discrepancies in reaction kinetics data involving Carbonyl-13C sulfide?

- Methodology : Conduct sensitivity analyses to identify confounding variables (e.g., temperature gradients, catalytic impurities). Use Bayesian statistics to quantify uncertainties in rate constants. Cross-reference with literature using platforms like SciFinder to assess methodological biases (e.g., static vs. flow reactor systems) .

Q. How to integrate computational models with experimental data for Carbonyl-13C sulfide in atmospheric chemistry?

- Methodology : Combine high-level quantum calculations (CCSD(T)/CBS) with experimental IR and microwave spectra to refine potential energy surfaces. Validate against NIST kinetics databases for reactions like COS + OH → CO₂ + HS. Use global atmospheric models (GEOS-Chem) to predict isotopic fractionation effects .

Q. What protocols ensure reproducibility in studies using Carbonyl-13C sulfide?

- Methodology : Adhere to FAIR data principles: publish raw spectral data (e.g., .jcamp files) and computational input files in repositories like Zenodo. Document synthesis and calibration steps in supplementary materials, including error bars and instrument specifications (e.g., laser linewidths in spectroscopy) .

Cross-Cutting Considerations

- Data Contradiction Analysis : Critically evaluate outliers using Grubbs’ test for statistical significance. Replicate experiments with independent methods (e.g., compare CRDS and IRMS results) .

- Literature Integration : Use citation management tools (EndNote, Zotero) to track primary sources and avoid over-reliance on reviews. Prioritize studies with transparent uncertainty reporting .

- Ethical Compliance : Acknowledge isotope suppliers (e.g., Cambridge Isotope Laboratories) and adhere to safety regulations (OSHA 29 CFR 1910.1200) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.